molecular formula C11H13NO2 B12117668 1-n-Propyl-5-hydroxyoxindole

1-n-Propyl-5-hydroxyoxindole

Cat. No.: B12117668
M. Wt: 191.23 g/mol
InChI Key: WYSOSHSFSPALSB-UHFFFAOYSA-N
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Description

1-n-Propyl-5-hydroxyoxindole is a derivative of oxindole, a class of compounds known for their diverse biological activities. This compound features a hydroxy group at the 5-position and a propyl group at the nitrogen atom, making it a unique structure within the oxindole family. Oxindoles are significant in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral properties .

Preparation Methods

The synthesis of 1-n-Propyl-5-hydroxyoxindole can be achieved through various synthetic routes. One common method involves the Nenitzescu synthesis, which uses quinones and enamines as starting materials. Calcium iodide (CaI2) is often employed as a catalyst in this reaction, which proceeds through a cycloaddition mechanism . The reaction conditions typically involve refluxing in dichloromethane (DCM) or other polar solvents, with acetic acid sometimes used to enhance the formation of the desired product .

Industrial production methods for oxindole derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-n-Propyl-5-hydroxyoxindole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted oxindoles and quinone derivatives .

Scientific Research Applications

1-n-Propyl-5-hydroxyoxindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-n-Propyl-5-hydroxyoxindole involves its interaction with various molecular targets, including enzymes and receptors. For example, it can act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may bind to specific receptors in cancer cells, leading to apoptosis or cell cycle arrest . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-hydroxy-1-propyl-3H-indol-2-one

InChI

InChI=1S/C11H13NO2/c1-2-5-12-10-4-3-9(13)6-8(10)7-11(12)14/h3-4,6,13H,2,5,7H2,1H3

InChI Key

WYSOSHSFSPALSB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC2=C1C=CC(=C2)O

Origin of Product

United States

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